molecular formula C7H11NO4 B176359 3-Morpholin-4-yl-3-oxopropanoic acid CAS No. 105397-92-0

3-Morpholin-4-yl-3-oxopropanoic acid

Cat. No. B176359
CAS RN: 105397-92-0
M. Wt: 173.17 g/mol
InChI Key: LVGHBHBZMHIHNU-UHFFFAOYSA-N
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Description

“3-Morpholin-4-yl-3-oxopropanoic acid” is a compound with the molecular formula C7H11NO4 and a molecular weight of 173.16700 . It is also known by other names such as “3-Morpholin-4-yl-3-oxo-propionic acid ethyl ester” and “3-Morpholin-4-yl-3-phenyl-1H-indol-2-one” among others .


Synthesis Analysis

The synthesis of “3-Morpholin-4-yl-3-oxopropanoic acid” involves several methods . One method involves the reaction of the compound with water and lithium hydroxide in methanol at 20 degrees Celsius for 1.5 hours . The yield of this reaction is approximately 92% .


Molecular Structure Analysis

The molecular structure of “3-Morpholin-4-yl-3-oxopropanoic acid” consists of a six-membered ring containing two heteroatoms, oxygen and nitrogen . The exact mass of the compound is 173.06900 .


Chemical Reactions Analysis

The compound “3-Morpholin-4-yl-3-oxopropanoic acid” is involved in several chemical reactions. For instance, it can undergo a reaction with water and lithium hydroxide in methanol at 20 degrees Celsius for 1.5 hours .


Physical And Chemical Properties Analysis

The compound “3-Morpholin-4-yl-3-oxopropanoic acid” has a boiling point of 412.3ºC at 760 mmHg . The flash point of the compound is 203.1ºC . The compound has a vapour pressure of 5.96E-08mmHg at 25°C and an index of refraction of 1.507 .

Scientific Research Applications

3-Morpholin-4-yl-3-oxopropanoic acid: A Comprehensive Analysis

Pharmaceutical Research: This compound is likely used in the synthesis of various pharmaceuticals due to its morpholine group, which is a common feature in drug molecules. It could be involved in creating prodrugs or active pharmaceutical ingredients (APIs) that target neurological disorders or diseases where morpholine derivatives are effective.

Organic Synthesis: As an oxopropanoic acid derivative, it may serve as a building block in organic synthesis, particularly in creating complex molecules through reactions like Michael addition, as indicated by the synthesis methods described in the search results .

properties

IUPAC Name

3-morpholin-4-yl-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(5-7(10)11)8-1-3-12-4-2-8/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGHBHBZMHIHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439908
Record name 3-morpholin-4-yl-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholin-4-yl-3-oxopropanoic acid

CAS RN

105397-92-0
Record name 3-morpholin-4-yl-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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